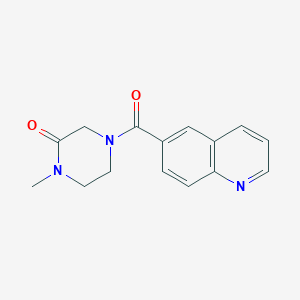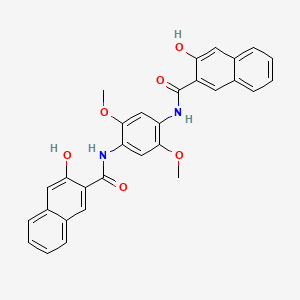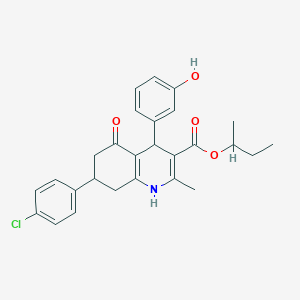
1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate, also known as PQ-401, is a chemical compound that has been studied for its potential medical applications. PQ-401 is a piperazinone derivative that has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It may also inhibit the activity of other enzymes involved in cell cycle regulation.
Biochemical and Physiological Effects:
1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapy agent. 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate has also been shown to have neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases. Additionally, 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate has been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory diseases.
实验室实验的优点和局限性
One advantage of 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate is that it has been shown to have a high degree of selectivity for certain enzymes, which may make it a more effective chemotherapy agent than other drugs that target multiple enzymes. Additionally, 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate has been shown to have low toxicity in animal studies, which is a promising sign for its potential as a treatment for human diseases. However, one limitation of 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
未来方向
There are many potential future directions for the study of 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate. One area of research could be the development of new synthesis methods that are more efficient or cost-effective. Additionally, further studies could be conducted to investigate the mechanism of action of 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate, which could lead to the development of more effective chemotherapy agents. Other potential future directions could include the investigation of 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate as a treatment for other diseases, such as autoimmune or infectious diseases. Overall, there is still much to be learned about 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate, and it has the potential to be a valuable tool in the fight against cancer and other diseases.
合成方法
The synthesis of 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate involves the reaction of 6-chloroquinoline-3-carbaldehyde with N-methylpiperazine in the presence of sodium hydride. The resulting intermediate is then treated with trifluoroacetic acid to form 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate trifluoroacetate. This synthesis method has been optimized for high yield and purity.
科学研究应用
1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate has been studied for its potential medical applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapy agent. 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-methyl-4-(quinoline-6-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-17-7-8-18(10-14(17)19)15(20)12-4-5-13-11(9-12)3-2-6-16-13/h2-6,9H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLPRXZCUBNEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(6-quinolinylcarbonyl)-2-piperazinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,11-dimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-triene](/img/structure/B4937275.png)
![N-allyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4937297.png)
![5-(2-furyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4937298.png)
![4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4937304.png)
![N-[(4-chlorophenyl)(phenyl)methyl]-1-ethyl-4-piperidinamine](/img/structure/B4937315.png)

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-nitrobenzamide](/img/structure/B4937328.png)
![(1S*,4S*)-2-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4937336.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B4937349.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4937353.png)

